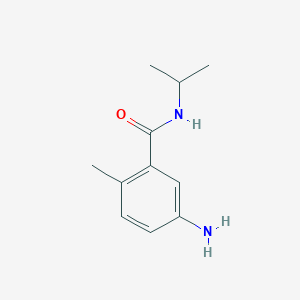

5-amino-2-methyl-N-(propan-2-yl)benzamide

Description

Chemical Structure and Properties 5-Amino-2-methyl-N-(propan-2-yl)benzamide (CAS: 1249670-98-1) is a substituted benzamide derivative with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . Its structure features:

- A benzene ring substituted with an amino group (-NH₂) at position 5 and a methyl group (-CH₃) at position 2.

- An isopropyl group (propan-2-yl) attached via an amide bond at position 1.

Properties

IUPAC Name |

5-amino-2-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)13-11(14)10-6-9(12)5-4-8(10)3/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESCAHLAXMOLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methyl-N-(propan-2-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylbenzoic acid and isopropylamine.

Amidation Reaction: The 2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with isopropylamine to form 2-methyl-N-(propan-2-yl)benzamide.

Nitration and Reduction: The benzamide is then nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group at the 5-position. The nitro group is subsequently reduced to an amino group using a reducing agent such as iron (Fe) and hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-amino-2-methyl-N-(propan-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Structural Differences :

- The substituent on the amide nitrogen is 2-hydroxy-1,1-dimethylethyl instead of isopropyl.

- The benzamide ring has a methyl group at position 3 rather than position 2.

Functional Implications :

- The hydroxyl group enables hydrogen bonding, enhancing solubility compared to the isopropyl variant.

5-Amino-2-Methyl-N-[(1R)-1-Naphthalen-1-Ylethyl]Benzamide (GRL0617)

Structural Differences :

- The isopropyl group is replaced with a bulky (1R)-1-naphthalenylethyl substituent.

Pharmacological Relevance :

N-(5-Cyanononan-5-yl)Benzamide

Structural Differences :

- Features a cyano group (-CN) and a long alkyl chain (nonan-5-yl) instead of the amino-methyl-isopropyl motif.

Physicochemical Properties :

5-Chloro-N-[2,6-Di(Propan-2-yl)Phenyl]-2-Hydroxybenzamide

Structural Differences :

- A chlorine atom replaces the amino group at position 5.

- The benzamide nitrogen is attached to a 2,6-diisopropylphenyl group .

Functional Implications :

- Steric hindrance from the 2,6-diisopropyl group may reduce binding affinity in enzymatic assays compared to less bulky analogs .

Data Table: Structural and Functional Comparison

Key Research Findings

- Steric Effects : Bulky substituents (e.g., naphthyl in GRL0617) improve protease inhibition by filling hydrophobic pockets, whereas smaller groups (isopropyl) may limit target engagement .

- Hydrogen Bonding: Hydroxyl or amino groups enhance solubility and crystallinity, critical for synthetic applications .

- Electron Modulation : Electron-withdrawing groups (e.g., -Cl) may alter metabolic pathways compared to electron-donating groups (-NH₂) .

Biological Activity

5-Amino-2-methyl-N-(propan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 206.28 g/mol. Its structure includes an amino group, which is crucial for its biological activity, and a propan-2-yl side chain that may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways:

- Anti-inflammatory Effects : It has been suggested that this compound can inhibit enzymes involved in inflammatory processes, potentially leading to reduced inflammation.

- Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity, making it a candidate for further investigation in the treatment of infections.

- Antioxidant Activity : The compound has also shown potential as an antioxidant, which could be beneficial in combating oxidative stress-related diseases.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, including the DPPH radical scavenging assay. Results indicated a strong ability to neutralize free radicals, supporting its role as a potential therapeutic agent in oxidative stress-related conditions.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Case Studies

- Cancer Therapeutics : Preliminary studies have indicated that this compound may inhibit tumor growth in specific cancer cell lines. For example, in a study involving breast cancer cells, the compound exhibited significant cytotoxic effects at concentrations above 10 µM.

- Inflammatory Diseases : In models of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases such as arthritis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.